molecular formula C18H13BrN4O2 B5029927 2',7'-diamino-6-bromo-5-methyl-2-oxospiro[1H-indole-3,4'-chromene]-3'-carbonitrile

2',7'-diamino-6-bromo-5-methyl-2-oxospiro[1H-indole-3,4'-chromene]-3'-carbonitrile

Cat. No.: B5029927
M. Wt: 397.2 g/mol
InChI Key: IABKUISOQXASRJ-UHFFFAOYSA-N
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Description

2’,7’-diamino-6-bromo-5-methyl-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile is a complex organic compound that belongs to the class of spirooxindoles. These compounds are characterized by a unique spirocyclic structure, which is a fusion of an indole and a chromene moiety. The presence of various functional groups such as amino, bromo, methyl, oxo, and carbonitrile makes this compound highly versatile and significant in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,7’-diamino-6-bromo-5-methyl-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 6-bromo-5-methylindole with a suitable aldehyde and a nitrile source in the presence of a base can lead to the formation of the spirocyclic structure. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction parameters such as temperature, pressure, and concentration of reactants is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2’,7’-diamino-6-bromo-5-methyl-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2’,7’-diamino-6-bromo-5-methyl-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,7’-diamino-6-bromo-5-methyl-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The presence of multiple functional groups allows for diverse interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2’,7’-diamino-6-bromo-5-methyl-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile lies in its spirocyclic structure, which imparts distinct chemical and biological properties. The combination of various functional groups in a single molecule allows for versatile applications and interactions, making it a valuable compound in research and industry.

Properties

IUPAC Name

2',7'-diamino-6-bromo-5-methyl-2-oxospiro[1H-indole-3,4'-chromene]-3'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O2/c1-8-4-11-14(6-13(8)19)23-17(24)18(11)10-3-2-9(21)5-15(10)25-16(22)12(18)7-20/h2-6H,21-22H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABKUISOQXASRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)NC(=O)C23C4=C(C=C(C=C4)N)OC(=C3C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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